molecular formula C10H13N5 B2440261 N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 885267-43-6

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2440261
CAS No.: 885267-43-6
M. Wt: 203.249
InChI Key: KXQZNCNUQJFDAS-UHFFFAOYSA-N
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Description

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a catalyst, its mechanism might involve facilitating a chemical reaction without being consumed .

Safety and Hazards

The safety and hazards would depend on the specific compound. For instance, a related compound, 3,4-Dimethylphenyl isocyanate, is considered hazardous and can cause skin and eye irritation .

Future Directions

The future directions would depend on the specific applications of the compound. For instance, metal-organic frameworks derived from 3,4-dimethylphenyl substituted imidazole dicarboxylate have been synthesized, suggesting potential applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable triazole precursor. One common method is the cyclization of 3,4-dimethylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazole compounds .

Comparison with Similar Compounds

Similar Compounds

  • N2,N5-bis(3,4-dimethylphenyl)pyridine-2,5-dicarboxamide
  • N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

Uniqueness

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

3-N-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-3-4-8(5-7(6)2)12-10-13-9(11)14-15-10/h3-5H,1-2H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQZNCNUQJFDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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